molecular formula C14H11BrO3 B14215295 2-(Bromoacetyl)naphthalen-1-yl acetate CAS No. 828276-32-0

2-(Bromoacetyl)naphthalen-1-yl acetate

Cat. No.: B14215295
CAS No.: 828276-32-0
M. Wt: 307.14 g/mol
InChI Key: BSJOJBAFSNOWHK-UHFFFAOYSA-N
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Description

2-(2-Bromoacetyl)naphthalen-1-yl acetate is an organic compound with the molecular formula C14H11BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a bromoacetyl group and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoacetyl)naphthalen-1-yl acetate typically involves the bromination of naphthalene derivatives followed by acetylation. One common method involves the reaction of 2-acetylnaphthalene with bromine in the presence of a catalyst to form 2-bromoacetyl naphthalene. This intermediate is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of 2-(2-Bromoacetyl)naphthalen-1-yl acetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoacetyl)naphthalen-1-yl acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2-(2-Bromoacetyl)naphthalen-1-yl acetate include:

Major Products Formed

The major products formed from the reactions of 2-(2-Bromoacetyl)naphthalen-1-yl acetate depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones .

Scientific Research Applications

2-(2-Bromoacetyl)naphthalen-1-yl acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Bromoacetyl)naphthalen-1-yl acetate involves its interaction with specific molecular targets and pathways. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and DNA. This can lead to the formation of covalent bonds and the modification of biological activity. The acetate group can also influence the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Bromoacetyl)naphthalen-1-yl acetate include:

Uniqueness

This dual functionality allows for a wide range of chemical modifications and interactions, making it a valuable compound in scientific research .

Properties

CAS No.

828276-32-0

Molecular Formula

C14H11BrO3

Molecular Weight

307.14 g/mol

IUPAC Name

[2-(2-bromoacetyl)naphthalen-1-yl] acetate

InChI

InChI=1S/C14H11BrO3/c1-9(16)18-14-11-5-3-2-4-10(11)6-7-12(14)13(17)8-15/h2-7H,8H2,1H3

InChI Key

BSJOJBAFSNOWHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC2=CC=CC=C21)C(=O)CBr

Origin of Product

United States

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